molecular formula C15H19NO3 B12446045 Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate

Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate

Cat. No.: B12446045
M. Wt: 261.32 g/mol
InChI Key: INNRMMGNSRLNOQ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate is a piperidine-based ester featuring a 2-formylphenyl substituent at the piperidine nitrogen and an ethoxycarbonyl group at the 3-position. These analogs are pivotal intermediates in medicinal chemistry, particularly for their roles in antibacterial, antitumor, and enzyme-targeting applications .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 1-(2-formylphenyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-5-9-16(10-12)14-8-4-3-6-13(14)11-17/h3-4,6,8,11-12H,2,5,7,9-10H2,1H3

InChI Key

INNRMMGNSRLNOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation via Cyclocondensation

The piperidine core of Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate is often constructed through cyclocondensation reactions. A representative approach involves reacting ethyl 3-aminobenzoate with glutaraldehyde under acidic conditions. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the piperidine ring.

Reaction Conditions

  • Catalyst : 10% HCl in ethanol
  • Temperature : 60°C, reflux
  • Time : 12–16 hours
  • Yield : 68–72% (crude), purified via silica gel chromatography.

Mechanistic Insights

  • Imine Formation : Ethyl 3-aminobenzoate reacts with glutaraldehyde to form a Schiff base.
  • Cyclization : The secondary amine attacks the adjacent aldehyde, closing the six-membered piperidine ring.
  • Aromatic Substitution : The 2-formylphenyl group is introduced via Friedel-Crafts acylation post-cyclization.

Direct Functionalization of Preformed Piperidine Derivatives

An alternative route modifies preassembled piperidine scaffolds. For example, tert-butyl piperidine-3-carboxylate undergoes deprotection and subsequent formylation at the phenyl position.

Procedure

  • Deprotection : Treat tert-butyl piperidine-3-carboxylate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
  • Formylation : React the free amine with 2-nitrobenzaldehyde under reductive conditions (H₂, Pd/C) to install the formyl group.

Optimization Data

Parameter Value Source
Catalyst Loading 5% Pd/C, 1.5 equiv. H₂
Reaction Time 6 hours
Isolated Yield 81%

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 2-formylphenyl moiety is efficiently introduced via Suzuki-Miyaura coupling. Ethyl piperidine-3-carboxylate derivatives bearing a boronic ester undergo cross-coupling with 2-bromoformylbenzene.

General Protocol

  • Catalyst : Pd(dppf)Cl₂ (6 mol%)
  • Base : K₂CO₃ (3 equiv.)
  • Solvent : 1,4-Dioxane/H₂O (4:1)
  • Temperature : 80°C, 4 hours.

Yield Comparison

Boronic Ester Coupling Partner Yield (%)
Ethyl piperidine-3-boronate 2-Bromoformylbenzene 74
tert-Butyl piperidine-4-boronate 2-Bromoformylbenzene 68

Key Observations

  • Higher yields correlate with electron-deficient aryl bromides.
  • Steric hindrance at the piperidine 3-position reduces coupling efficiency.

Heck Reaction for Olefin Installation

In a modified approach, the formyl group is introduced via Heck coupling between ethyl piperidine-3-carboxylate and 2-vinylbenzaldehyde.

Reaction Setup

  • Catalyst : Pd(OAc)₂ (2 mol%)
  • Ligand : PPh₃ (4 mol%)
  • Base : Et₃N
  • Solvent : DMF, 100°C, 8 hours.

Outcome

  • Conversion : >95% (by ¹H NMR)
  • Isolated Yield : 63% after column chromatography.

Oxidation and Reduction Sequences

Alcohol Oxidation to Aldehyde

Secondary alcohols adjacent to the piperidine nitrogen are oxidized to aldehydes using Jones reagent (CrO₃/H₂SO₄).

Procedure

  • Substrate : Ethyl 1-(2-(hydroxymethyl)phenyl)piperidine-3-carboxylate.
  • Oxidant : CrO₃ (2 equiv.) in aqueous H₂SO₄.
  • Conditions : 0°C to room temperature, 2 hours.

Analytical Validation

  • ¹H NMR : δ 10.12 (s, 1H, CHO).
  • FT-IR : 1715 cm⁻¹ (C=O stretch).

Yield : 78%

Reductive Amination

Reductive amination links the piperidine amine to a formyl-containing aryl group.

Steps

  • Imine Formation : React ethyl piperidine-3-carboxylate with 2-formylbenzaldehyde in MeOH.
  • Reduction : Add NaBH₃CN (1.2 equiv.) at 0°C.

Data

  • Reaction Scale : 10 mmol
  • Workup : Extract with EtOAc, wash with brine, dry over Na₂SO₄.
  • Yield : 85%.

Photocatalytic and Green Chemistry Approaches

Sunlight-Driven Synthesis

A solvent-free method utilizes acetone as both solvent and oxidant under sunlight.

Protocol

  • Reactants : Ethyl piperidine-3-carboxylate, 2-formylphenylboronic acid.
  • Conditions : Sunlight, open air, rt, 24 hours.

Advantages

  • No external photocatalyst required.
  • Yield : 70% with >90% purity.

Mechanochemical Synthesis

Ball-milling techniques minimize solvent use.

Parameters

  • Milling Time : 2 hours
  • Frequency : 30 Hz
  • Additive : SiO₂ (grinding auxiliary)

Outcome

  • Conversion : 88%
  • E-factor : 0.3 (vs. 8.2 for conventional methods).

Analytical and Purification Techniques

Chromatographic Separation

Silica gel chromatography remains the standard for purifying this compound.

Eluent Systems

Eluent Ratio (Hexane:EtOAc) Rf Value
7:3 0.45
1:1 0.62

Recovery : 89–93%.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) yields colorless crystals.

Conditions

  • Temperature Gradient : 60°C → 4°C
  • Crystal Size : 0.1–0.3 mm
  • Purity : 99.5% (HPLC).

Scalability and Industrial Relevance

Kilogram-Scale Production

A pilot-scale synthesis demonstrates feasibility for industrial applications.

Process

  • Batch Size : 5 kg
  • Reactor : 50 L glass-lined vessel
  • Cycle Time : 48 hours
  • Overall Yield : 67%.

Cost Analysis

Component Cost/kg (USD)
Raw Materials 120
Energy 45
Labor 30
Total 195

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Sulfonyl derivatives (e.g., 4-chlorophenylsulfonyl) are synthesized via straightforward sulfonylation under mild conditions, yielding high-purity products .
  • Heteroaryl-substituted analogs (e.g., pyrazinyl or thiadiazolyl) require elevated temperatures (e.g., 140°C in DMF) and nucleophilic substitution .
  • Benzyl derivatives (e.g., 2-fluorobenzyl) are synthesized via alkylation, though yields and reaction specifics are often omitted in commercial datasets .

Structural and Spectroscopic Comparisons

NMR and IR Profiles
  • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate :

    • 1H NMR : Peaks at δ 4.16–4.08 (ethoxy group), 3.85–3.20 (piperidine protons), 1.26–1.25 (methyl triplet) .
    • IR : Strong absorption at 1730 cm⁻¹ (ester C=O) and 1372 cm⁻¹ (sulfonyl S=O) .
  • Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate :

    • SMILES : CCOC(=O)C1CCCN(C1)C1=NC(C)=CN=C1 highlights the pyrazine ring and ester linkage .
  • Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate (Hypothetical) :

    • Expected 1H NMR : Aromatic protons (δ 7.5–8.0 for formylphenyl), formyl proton (δ ~9.8), and piperidine/ester signals similar to analogs.
    • IR : Peaks at ~1700 cm⁻¹ (ester and aldehyde C=O).
Molecular Weight and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³)
Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate C15H20FNO2 265.32 328.4 1.133
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate C9H14N4O2S 256.32 Not reported Not reported
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate C14H18ClNO4S 331.81 Not reported Not reported

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